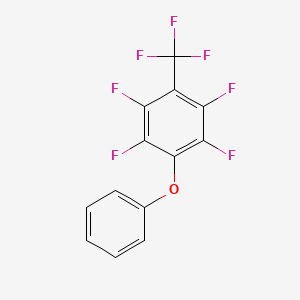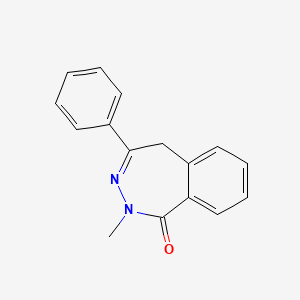
2-Octyl-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Octyl-1,3-dithiane is an organosulfur compound with the molecular formula C12H24S2. It belongs to the class of dithianes, which are known for their versatility in organic synthesis. Dithianes are commonly used as protecting groups for carbonyl compounds and as intermediates in various chemical reactions due to their stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 2-Octyl-1,3-dithiane can be synthesized through the reaction of 1,3-propanedithiol with octanal in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired dithiane derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
化学反応の分析
Types of Reactions: 2-Octyl-1,3-dithiane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiane ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated dithiane derivatives.
科学的研究の応用
2-Octyl-1,3-dithiane has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Octyl-1,3-dithiane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis . The compound’s reactivity is influenced by the presence of sulfur atoms, which can donate electron density to adjacent carbon atoms, enhancing its nucleophilicity .
類似化合物との比較
1,3-Dithiane: Similar in structure but lacks the octyl group, making it less hydrophobic.
1,3-Dithiolane: Another sulfur-containing heterocycle with different reactivity and stability compared to dithianes.
1,4-Dithiane: Less commonly used but offers unique reactivity due to the different positioning of sulfur atoms.
Uniqueness of 2-Octyl-1,3-dithiane: this compound stands out due to its hydrophobic octyl group, which can influence its solubility and reactivity in organic solvents. This unique feature makes it particularly useful in applications where hydrophobic interactions are important .
特性
CAS番号 |
39854-46-1 |
|---|---|
分子式 |
C12H24S2 |
分子量 |
232.5 g/mol |
IUPAC名 |
2-octyl-1,3-dithiane |
InChI |
InChI=1S/C12H24S2/c1-2-3-4-5-6-7-9-12-13-10-8-11-14-12/h12H,2-11H2,1H3 |
InChIキー |
GYIAHRMERVPIKC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1SCCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Diethyl 3-(phenylsulfonyl)-3,6,7-triazatricyclo[3.2.1.02,4]octane-6,7-dicarboxylate](/img/structure/B14672435.png)







![Diethyl {2-[(hydroxymethyl)amino]-2-oxoethyl}phosphonate](/img/structure/B14672476.png)

![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
